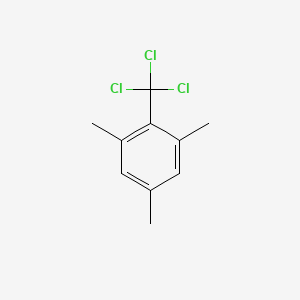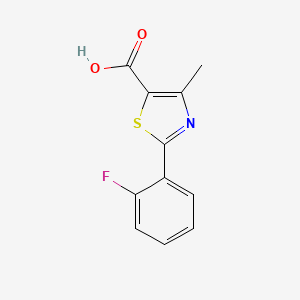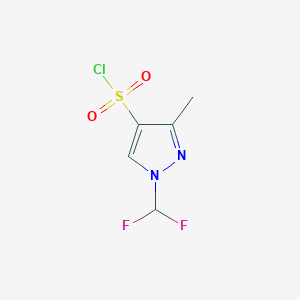
1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Descripción general
Descripción
1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (DFMPSC) is a chemical compound used in scientific research and laboratory experiments. It is a useful reagent in organic synthesis and can be used to synthesize various compounds. It is a versatile compound with a wide range of applications in the field of synthetic organic chemistry.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis Applications :
- Ionic Liquid Synthesis : Moosavi-Zare et al. (2013) discussed the synthesis of a novel ionic liquid 1-sulfopyridinium chloride, characterized by various spectroscopic methods. This ionic liquid was used as an efficient, homogeneous, and reusable catalyst in the synthesis of bis(pyrazol-5-ols) through a tandem Knoevenagel–Michael reaction involving pyrazole derivatives (Moosavi-Zare et al., 2013).
- Synthesis of Sulfonylated Pyrazoles : Povarov et al. (2017) provided experimental data on the sulfonylation of 4-amino-1H pyrazoles, resulting in the creation of new compounds, such as various tosylamino pyrazoles. The structures of these sulfonylated aminopyrazoles were confirmed using different spectroscopic methods (Povarov et al., 2017).
Pharmaceutical and Medicinal Chemistry :
- Development of Sulfonamides and Sulfonyl Fluorides : Tucker et al. (2015) utilized a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This development demonstrated the utility of these compounds in parallel medicinal chemistry, expanding the reactivity to access heterocyclic sulfonyl fluorides including pyrimidines and pyridines (Tucker et al., 2015).
- Synthesis of Antimicrobial Heterocycles : El‐Emary et al. (2002) explored the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, demonstrating their potential antimicrobial activity. The study included the creation of various derivatives through reactions with different compounds (El‐Emary et al., 2002).
Material Science and Polymer Chemistry :
- Novel Polyamide Synthesis : Liu et al. (2013) synthesized new fluorinated polyamides containing pyridine and sulfone moieties using a novel diamine. These polyamides exhibited desirable properties like high glass transition temperatures, excellent solubility, and strong film-forming capabilities, indicating their potential in material science applications (Liu et al., 2013).
Insecticide Research :
- GABA-Gated Chloride Channel Studies : Cole et al. (1993) investigated the action of phenylpyrazole insecticides on the GABA-gated chloride channel. Their research suggested that these insecticides, which include various pyrazole derivatives, target this channel in insects, offering insights into the development of insect control agents (Cole et al., 1993)
Mecanismo De Acción
Target of Action
The primary target of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production within cells .
Mode of Action
This compound acts by inhibiting the activity of succinate dehydrogenase . By binding to the SDH enzyme, it prevents the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle . This disruption in the TCA cycle leads to a decrease in cellular respiration and energy production, which can have a significant impact on the growth and survival of cells .
Biochemical Pathways
The inhibition of succinate dehydrogenase affects the TCA cycle, a central metabolic pathway in cells . The TCA cycle is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce ATP, the main source of energy in cells . By inhibiting SDH, this compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cellular damage .
Result of Action
The inhibition of succinate dehydrogenase and the subsequent disruption of the TCA cycle can lead to a variety of cellular effects. These include a decrease in energy production, an increase in reactive oxygen species, and potential cell death . As such, this compound has been used as an intermediate in the synthesis of fungicides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compoundFor instance, it is recommended to store the compound in a sealed, dry environment at 4°C .
Análisis Bioquímico
Biochemical Properties
1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various bioactive molecules. It interacts with enzymes such as succinate dehydrogenase, which is part of the mitochondrial respiratory chain. The compound’s sulfonyl chloride group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification . Additionally, it may interact with other biomolecules, including proteins and nucleic acids, through its reactive functional groups.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by modifying key enzymes and proteins involved in signal transduction. This compound may alter gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, it can impact cellular metabolism by inhibiting enzymes critical for metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The sulfonyl chloride group can react with nucleophilic sites on enzymes, leading to covalent modification and inhibition. This compound may also bind to specific protein domains, altering their conformation and activity. Additionally, it can influence gene expression by interacting with DNA or RNA-binding proteins, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound may lead to cumulative effects on cellular function, including sustained enzyme inhibition and alterations in gene expression. In vitro and in vivo studies have shown that the compound’s activity can persist over extended periods, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and specific biochemical effects, such as enzyme inhibition. At higher doses, it can cause adverse effects, including cellular damage, organ toxicity, and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity and adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, affecting the mitochondrial respiratory chain and energy production. The compound may also influence other metabolic pathways by inhibiting key enzymes or altering metabolite levels. These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its chemical properties and interactions with cellular components. These factors determine its distribution within different cellular compartments and tissues .
Propiedades
IUPAC Name |
1-(difluoromethyl)-3-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2O2S/c1-3-4(13(6,11)12)2-10(9-3)5(7)8/h2,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJILWYBETJFERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424525 | |
| Record name | 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957490-44-7 | |
| Record name | 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)
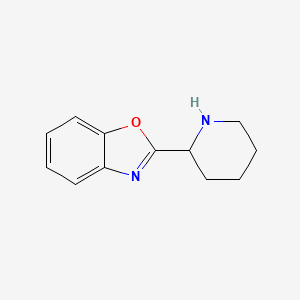
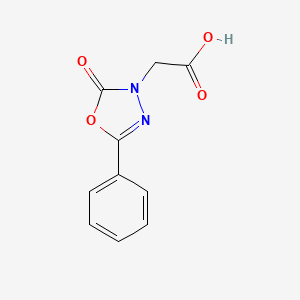
![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)
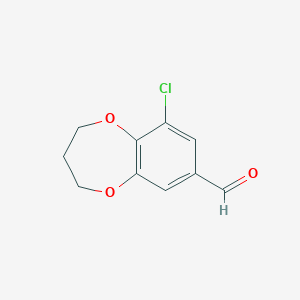
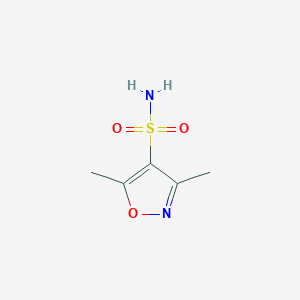
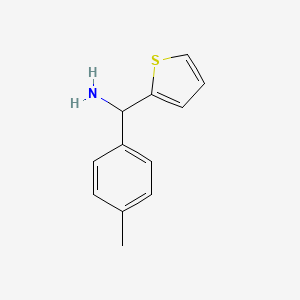


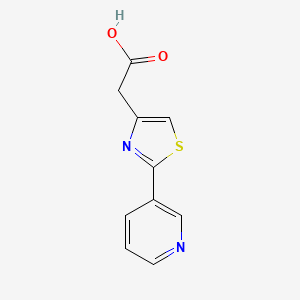
![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)

